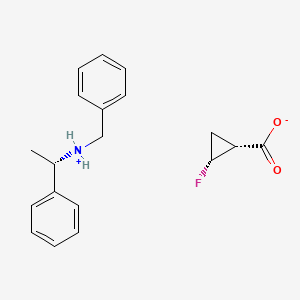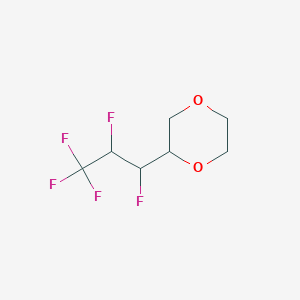
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene, or 1,2-bis-difluoromethyl-3,4,5,6-tetrafluorobenzene, is a highly fluorinated organic compound with a molecular formula of C6F4(CF2)2. It is a colorless, volatile liquid with a boiling point of 87-88 °C and a melting point of -9 °C. It is a versatile reagent used in organic synthesis for the preparation of a wide range of compounds.
Mechanism of Action
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is an electrophilic reagent used in organic synthesis. It reacts with nucleophiles, such as amines, alcohols, and ethers, to form difluoromethylated products. The reaction proceeds through a nucleophilic substitution mechanism, with the difluoromethyl group acting as the leaving group.
Biochemical and Physiological Effects
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is a highly fluorinated organic compound and has been shown to have toxic effects in animals. Inhalation of the vapor can cause pulmonary edema, and it has been shown to cause liver and kidney damage in mice. It is also a skin irritant and can cause skin sensitization.
Advantages and Limitations for Lab Experiments
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is a highly reactive reagent and is widely used in organic synthesis. Its high reactivity makes it a useful reagent for the synthesis of a wide range of compounds. However, it is volatile and toxic, so it must be handled with care in the laboratory.
Future Directions
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is a versatile reagent and has many potential applications in organic synthesis. Future research should focus on exploring new methods for the synthesis of 1,2-bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene and its derivatives, as well as exploring new applications for the reagent in organic synthesis. Additionally, further research should be conducted to investigate the toxicological effects of 1,2-bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene and its derivatives.
Synthesis Methods
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene can be synthesized by the reaction of 1,2-dichloro-3,4,5,6-tetrafluorobenzene with difluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-85 °C and a pressure of 1-2 atm. The reaction is complete in 2-3 hours and yields 97% 1,2-bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene.
Scientific Research Applications
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is a versatile reagent used in organic synthesis for the preparation of a wide range of compounds. It is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles, as well as in the preparation of aryl fluorides and aryl boronic acids. It is also used in the synthesis of difluoromethylated compounds, such as difluoromethylated amines, alcohols, and ethers. It is also used in the synthesis of aryl fluorides and aryl boronic acids.
properties
IUPAC Name |
1,2-bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVMXPHBWJWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)





![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)